7-Fluorobenzofuran-2-carboxylic acid
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Overview
Description
7-Fluorobenzofuran-2-carboxylic acid is a chemical compound that belongs to the benzofuran family.
Mechanism of Action
Target of Action
Benzofuran compounds, which include 7-fluorobenzofuran-2-carboxylic acid, are known to have a wide range of biological activities .
Mode of Action
Benzofuran compounds are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives are known to influence a variety of biological pathways due to their diverse pharmacological activities .
Result of Action
Benzofuran compounds are known to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Biochemical Analysis
Biochemical Properties
7-Fluorobenzofuran-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are crucial as they help in mitigating oxidative damage within cells. Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can influence various cellular processes .
Cellular Effects
The effects of this compound on cells are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Furthermore, this compound can affect the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cell survival and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which play a role in cell signaling and metabolism. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as increased expression of detoxifying enzymes and altered metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects, such as reducing oxidative stress and enhancing cellular resilience. At high doses, it can be toxic, leading to adverse effects such as liver damage and impaired kidney function. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with significant changes in biological activity occurring at specific concentration ranges .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels within cells. The compound’s interaction with cofactors such as NADH and FADH2 is also crucial for its metabolic activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its biological activity. For instance, its accumulation in the mitochondria can enhance its effects on cellular respiration and energy production .
Subcellular Localization
The subcellular localization of this compound is critical for its function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may be localized to the endoplasmic reticulum or mitochondria, where it can exert its effects on protein synthesis and energy metabolism. The precise localization of this compound can determine its role in cellular processes and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluorobenzofuran-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a free radical cyclization cascade, which is an efficient way to construct complex benzofuran derivatives . This method often involves the use of reagents such as fluorinated anilines and carboxylic acids under controlled conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as proton quantum tunneling have been employed to minimize side reactions and improve the overall efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 7-Fluorobenzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
7-Fluorobenzofuran-2-carboxylic acid has a wide range of applications in scientific research, including:
Biology: The compound’s biological activity makes it a candidate for studying various biological processes and interactions.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial applications.
Comparison with Similar Compounds
Benzofuran: The parent compound without the fluorine substitution.
7-Chlorobenzofuran-2-carboxylic acid: A similar compound with a chlorine atom instead of fluorine.
7-Bromobenzofuran-2-carboxylic acid: A similar compound with a bromine atom instead of fluorine.
Uniqueness: Fluorine’s high electronegativity and small size can enhance the compound’s stability, reactivity, and ability to interact with biological targets, making it distinct from its analogs .
Properties
IUPAC Name |
7-fluoro-1-benzofuran-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FO3/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-4H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCPFHBJPUWLOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)OC(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
385808-59-3 |
Source
|
Record name | 7-fluoro-1-benzofuran-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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